5-(Benzyloxy)-2-methylphenylboronic acid

CAS No.: 1451391-56-2

Cat. No.: VC3399311

Molecular Formula: C14H15BO3

Molecular Weight: 242.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1451391-56-2 |

|---|---|

| Molecular Formula | C14H15BO3 |

| Molecular Weight | 242.08 g/mol |

| IUPAC Name | (2-methyl-5-phenylmethoxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C14H15BO3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 |

| Standard InChI Key | PHZUZAMBWZEFSP-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C)(O)O |

| Canonical SMILES | B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C)(O)O |

Introduction

Chemical Identity and Physical Properties

Basic Identification

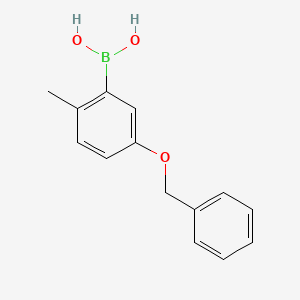

5-(Benzyloxy)-2-methylphenylboronic acid is a crystalline organic compound with the CAS registry number 1451391-56-2. The compound possesses a molecular formula of C₁₄H₁₅BO₃ and a precise molecular weight of 242.08 g/mol . Its IUPAC name is (2-methyl-5-phenylmethoxyphenyl)boronic acid, which systematically describes its structural composition .

Structural Identifiers

For comprehensive identification in chemical databases and literature, 5-(Benzyloxy)-2-methylphenylboronic acid is characterized by several standard identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 5-(Benzyloxy)-2-methylphenylboronic acid

| Identifier Type | Value |

|---|---|

| CAS Number | 1451391-56-2 |

| MDL Number | MFCD17011987 |

| Molecular Formula | C₁₄H₁₅BO₃ |

| Molecular Weight | 242.08 g/mol |

| IUPAC Name | (2-methyl-5-phenylmethoxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C14H15BO3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 |

| Standard InChIKey | PHZUZAMBWZEFSP-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C)(O)O |

The structural identifiers provided in Table 1 enable precise chemical database searches and unambiguous compound identification across different nomenclature systems .

Structural Characteristics

The molecular structure of 5-(Benzyloxy)-2-methylphenylboronic acid features a phenyl ring with three key substituents: a boronic acid group (-B(OH)₂) at position 1, a methyl group (-CH₃) at position 2, and a benzyloxy group (-OCH₂Ph) at position 5. This arrangement creates a molecule with specific reactivity patterns that are particularly valuable in organic synthesis applications.

The boronic acid functional group serves as a reactive handle for various transformations, particularly in cross-coupling reactions, while the benzyloxy group provides a protected phenolic position that can be further modified through debenzylation reactions if needed. The methyl group at the ortho position to the boronic acid influences the electronic properties and steric environment around the reactive center.

| Specification | Value |

|---|---|

| Minimum Purity | 95% |

| Physical Appearance | White to pale yellow crystalline powder |

| Recommended Storage | Cool, dry place |

| Shelf Life | Vendor-specific, typically 1-2 years when properly stored |

| Transportation Classification | Not classified as hazardous material (DOT/IATA) |

These specifications reflect the standard quality parameters for research-grade preparations of the compound .

| Classification Element | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H315; H319; H335 (Skin irritation; Eye irritation; May cause respiratory irritation) |

| Precautionary Statements | P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501 |

These classifications indicate that while the compound presents some hazards, they can be effectively managed with appropriate laboratory safety practices .

Synthetic Applications

Role in Cross-Coupling Reactions

5-(Benzyloxy)-2-methylphenylboronic acid finds its primary application in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds between organoboron compounds and organic halides or triflates. These reactions typically employ palladium catalysts and are valued for their mild reaction conditions, functional group tolerance, and stereoselectivity.

The compound's specific substitution pattern makes it particularly useful for synthesizing structurally complex molecules where precise connectivity is required. The benzyloxy group provides a protected phenol functionality that can be subsequently deprotected, while the methyl group contributes to the electronic properties of the resulting coupled products.

Materials Science Applications

Beyond pharmaceutical applications, 5-(Benzyloxy)-2-methylphenylboronic acid has potential uses in materials science, particularly in the development of functional materials with specific optical, electronic, or mechanical properties. The aromatic structure with its specific substitution pattern can contribute to materials with defined molecular architectures and properties.

Related Compounds and Structural Comparisons

Structural Analogs

To contextualize the properties and applications of 5-(Benzyloxy)-2-methylphenylboronic acid, it is helpful to compare it with related compounds. One such compound is 2-Methoxy-5-methylphenylboronic acid (CAS: 127972-00-3), which shares some structural similarities but features a methoxy group instead of a benzyloxy group .

Table 4: Comparison with 2-Methoxy-5-methylphenylboronic acid

| Property | 5-(Benzyloxy)-2-methylphenylboronic acid | 2-Methoxy-5-methylphenylboronic acid |

|---|---|---|

| CAS Number | 1451391-56-2 | 127972-00-3 |

| Molecular Formula | C₁₄H₁₅BO₃ | C₈H₁₁BO₃ |

| Molecular Weight | 242.08 g/mol | 165.98 g/mol |

| Key Structural Feature | Benzyloxy group at position 5 | Methoxy group at position 2 |

| Physical Appearance | White to pale yellow crystalline powder | White to pale yellow crystalline powder |

The structural differences between these compounds result in distinct reactivity patterns and applications, particularly in cross-coupling reactions and pharmaceutical synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume